molecular formula C20H32O5 B023425 15-Oxoprostaglandin E1 CAS No. 22973-19-9

15-Oxoprostaglandin E1

Cat. No. B023425
CAS RN: 22973-19-9
M. Wt: 352.5 g/mol
InChI Key: VXPBDCBTMSKCKZ-XQHNHVHJSA-N
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Description

Synthesis Analysis

The synthesis of 15-Oxoprostaglandin E1 and its derivatives involves complex biochemical processes and chemical reactions. For instance, 15-Oxoprostaglandin 13-reductase (PGR) from pig lung has been purified and cloned, indicating the enzyme's role in converting 15-oxo prostaglandins into their respective substrates, with 15-Oxo-PGE1 being a notable substrate. This enzyme exhibits a significant specificity towards 15-oxoprostaglandins, highlighting a critical pathway in the synthesis and metabolism of these compounds (Ensor, Zhang, & Tai, 1998).

Molecular Structure Analysis

The molecular structure of 15-Oxoprostaglandin E1 is characterized by specific enzymatic reactions that highlight its unique features. The purification and characterization of 15-ketoprostaglandin δ13-reductase from bovine lung demonstrate the specificity for the 15-keto group, underlining the importance of molecular structure in its biological activity and its role in the irreversible catabolism of prostaglandins (Hansen, 1979).

Chemical Reactions and Properties

Chemical reactions involving 15-Oxoprostaglandin E1 include the conversion of prostaglandin F2α methyl ester by chromic acid, leading to the formation of 15-oxoprostaglandin D2 methyl ester along with Z- and E-tautomers of isomeric 12-ene. These reactions indicate the tautomerism of the enedione system of 15-oxoprostaglandin D2, which affects the equilibrium position and demonstrates the compound's chemical properties (Jones & Wilson, 1978).

Physical Properties Analysis

The physical properties of 15-Oxoprostaglandin E1, such as its solubility, melting point, and stability, are closely tied to its chemical structure and the presence of specific functional groups. These properties are crucial for its biological activity and its interaction with biological membranes and enzymes. Research on the enzyme kinetics and inhibitor binding of 15-ketoprostaglandin delta13 reductase from human placenta provides insights into these interactions, highlighting the enzyme's substrate specificity and reaction irreversibility (Westbrook & Jarabak, 1978).

Scientific Research Applications

  • Antisecretory and Antiulcer Properties :

    • Atare Za et al. (1988) found that (+/-) 15 alpha-OH-11-deoxyprostaglandin E1 exhibits antisecretory and antiulcer properties, potentially due to its action on mucus secretion and stimulation of zinc accumulation in cells, which stabilizes membranes and suppresses mast cell secretion (Atare Za et al., 1988).
  • Potential as Pregnancy Interruption Agents :

    • Carroll et al. (1978) identified that compounds related to 15-Oxoprostaglandin E1 have potential as pregnancy interruption agents, demonstrating oxytocin-like activities and antiprostaglandin activity (Carroll et al., 1978).
  • Gastric Antisecretory Properties :

    • Collins et al. (1983) synthesized a derivative of 15-deoxy-16-hydroxy-16-methyl prostaglandin E1, finding it more potent and longer-acting than the saturated parent compound in gastric antisecretory properties (Collins et al., 1983).
  • Therapeutic Potential for Inflammatory Diseases and Thrombosis :

    • Jung et al. (1975) noted that 15-hydroxyprostaglandin dehydrogenase from human placenta shows potential as a therapeutic agent for inflammatory diseases and thrombosis (Jung et al., 1975).
  • Antiproliferative Activity :

    • Lopp et al. (1994) demonstrated that 15-oxo prostaglandins have higher antiproliferative activity than their 15-hydroxy derivatives, with the enone group playing a significant role in this activity (Lopp et al., 1994).
  • Potential as a Novel Enzyme :

    • Ensor et al. (1998) suggested that the enzyme that does not process oxo-PGE1 and 15-oxo-PGE2 might be a novel enzyme with therapeutic applications (Ensor et al., 1998).
  • Irreversible Catabolism of Prostaglandins :

    • Hansen (1979) found that 15-ketoprostaglandin delta 13-reductase from bovine lung ensures irreversible catabolism of prostaglandins (Hansen, 1979).

Future Directions

Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, has emerged as a novel target for cancer therapeutics . Future research might facilitate the PTGR1 research and therapeutics development .

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPBDCBTMSKCKZ-XQHNHVHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216545
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

15-Oxoprostaglandin E1

CAS RN

22973-19-9
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22973-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 15-OXOPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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